Descyano Citalopram-d4
CAS No.:
Cat. No.: VC16680037
Molecular Formula: C19H22FNO
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22FNO |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | N,N-dimethyl-3-[1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-1-yl]propan-1-amine |
| Standard InChI | InChI=1S/C19H22FNO/c1-21(2)13-5-12-19(16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22-19/h3-4,6-11H,5,12-14H2,1-2H3/i8D,9D,10D,11D |
| Standard InChI Key | CGVBIXZVEMXIQU-OCFVFILASA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C2(C3=CC=CC=C3CO2)CCCN(C)C)[2H])[2H])F)[2H] |
| Canonical SMILES | CN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Isotopic Characteristics
Comparative Analysis with Citalopram
| Property | Descyano Citalopram-d4 | Citalopram |
|---|---|---|
| Molecular Formula | C₁₉H₁₈D₄FNO | C₂₀H₂₁FN₂O |
| Molecular Weight (g/mol) | 327.23 | 324.39 |
| Key Functional Groups | Deuterated fluorophenyl, dimethylamino | Cyano, dimethylamino |
| Primary Use | Analytical standard | Therapeutic agent |
Synthesis and Manufacturing
Synthesis Pathway
The synthesis of Descyano Citalopram-d4 involves two critical steps:
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Decyanation of Citalopram: The cyano group is removed via hydrolysis or catalytic reduction, yielding Descyano Citalopram.
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Deuterium Incorporation: Deuterium is introduced through hydrogen-deuterium exchange reactions, typically using deuterated solvents like D₂O or DCl under controlled conditions .
Biological Activity and Pharmacodynamics
Mechanism of Action
As an SSRI, Descyano Citalopram-d4 inhibits the serotonin transporter (SERT), increasing synaptic serotonin concentrations. Deuterium substitution prolongs its metabolic half-life by reducing cytochrome P450-mediated oxidation, a phenomenon termed the "deuterium effect".
Analytical Applications
Mass Spectrometry
Descyano Citalopram-d4 is widely used as an internal standard in quantitative assays. Its deuterium atoms create a distinct mass shift (Δm/z = +4), enabling precise differentiation from non-deuterated analytes in GC-MS or LC-MS workflows (Figure 1) .
Figure 1: Role in Bioanalytical Quantification
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Matrix: Plasma, serum, or cerebrospinal fluid.
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Ionization: Electrospray ionization (ESI+) generates [M+H]⁺ ions at m/z 328.23.
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Calibration: Linear range of 1–100 ng/mL with R² > 0.99.
Pharmacokinetic Studies
Deuterated analogs facilitate accurate measurement of Citalopram’s pharmacokinetic parameters, such as clearance (CL) and volume of distribution (Vd), by minimizing ion suppression effects in complex biological matrices.
Comparative Analysis with Other SSRIs
Advantages Over Non-Deuterated Analogs
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Enhanced Stability: Deuterium reduces metabolic degradation, extending in vitro utility.
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Analytical Precision: Eliminates interference from endogenous compounds in mass spectrometry.
Limitations
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Cost: Deuterated compounds are expensive to synthesize.
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Niche Application: Lacks direct therapeutic relevance compared to drugs like Fluoxetine or Sertraline.
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